6-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylicacid
Description
6-({[(tert-Butoxy)carbonyl]amino}methyl)piperidine-2-carboxylic acid is a bicyclic organic compound featuring a piperidine ring substituted with a carboxylic acid group at position 2 and a tert-butoxycarbonyl (Boc)-protected aminomethyl group at position 4. The Boc group enhances stability during synthetic processes, making this compound valuable in peptide synthesis and medicinal chemistry . Its structural rigidity and functional group diversity enable applications in drug discovery, particularly as a building block for protease inhibitors and receptor-targeted molecules.
Properties
IUPAC Name |
6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)13-7-8-5-4-6-9(14-8)10(15)16/h8-9,14H,4-7H2,1-3H3,(H,13,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGGVTYMQQIHAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC(N1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve ambient temperature or mild heating to facilitate the protection reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or borane can be employed.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol are common for Boc deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield esters or amides, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
6-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Medicine: It serves as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine Backbones
Key Compounds:
Key Findings :
- Lipophilicity vs. Solubility : The isopropyl and dimethyl substitutions (CAS 1255664-97-1, 155302-06-0) increase lipophilicity, favoring blood-brain barrier penetration, while hydroxylated derivatives (CAS 955016-25-8) prioritize aqueous solubility .
- Stereochemical Impact : The (2S,4R) configuration in hydroxylated analogues (CAS 955016-25-8) shows reduced enzymatic degradation compared to racemic mixtures .
Cyclohexane and Spirocyclic Analogues
Key Compounds:
Key Findings :
- Ring Flexibility : Cyclohexane derivatives (e.g., PBZS1035) exhibit greater conformational flexibility than piperidine analogues, impacting binding affinity in kinase inhibitors .
- Spirocyclic Rigidity : The spirocyclic system in 2-oxa-6-azaspiro[3.4]octane derivatives enforces a fixed geometry, reducing off-target interactions in protease inhibition .
Imidazole-Based Analogues (Non-Piperidine)
Key Compounds (from ):
- 4-[4-({[(tert-butoxy)carbonyl]piperidinyl}amino)carbonyl]-5-[(tert-butoxy-S-alanyl)carbonyl]-1H-imidazole (5{34}): Combines Boc-piperidine with imidazole and alanyl groups; used in peptide-mimetic drug design.
- 4-{[(4-{[(tert-butoxy)carbonyl]aminomethyl}phenyl)methylamino]carbonyl}-5-[(tert-butoxy-S-alanyl)carbonyl]-1H-imidazole (5{35}): Features aromatic and alanyl substituents; demonstrates improved IC₅₀ values in MMP-9 inhibition .
Key Findings :
- Hybrid Structures : Imidazole derivatives (e.g., 5{34}, 5{35}) leverage the Boc group for stability while incorporating heterocyclic cores for enhanced target engagement .
Biological Activity
6-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylic acid, also known as 1-Boc-4-(Boc-amino)piperidine-4-carboxylic acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure includes a piperidine ring, which is a common motif in many biologically active compounds. This article provides an overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
- Molecular Formula : C16H28N2O6
- Molecular Weight : 344.40 g/mol
- CAS Number : 189321-65-1
- IUPAC Name : 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid
Biological Activity Overview
The biological activity of 6-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylic acid has been explored in various studies, particularly in the context of its antiviral, antibacterial, and anti-inflammatory properties.
Antiviral Activity
Research has indicated that compounds containing piperidine structures can exhibit antiviral properties. For instance, derivatives of β-amino acids have shown significant activity against viruses such as the tobacco mosaic virus (TMV) and herpes simplex virus (HSV). The incorporation of the piperidine moiety enhances these activities through improved interaction with viral targets.
| Compound | Activity | Reference |
|---|---|---|
| A-87380 | Neuraminidase inhibitor | |
| A-192558 | Antiviral against TMV | |
| Compound 9 | Anti-HIV activity |
Antibacterial and Anti-inflammatory Properties
The compound's structure suggests potential antibacterial effects, similar to other piperidine derivatives that have been studied for their ability to inhibit bacterial growth. Additionally, anti-inflammatory properties have been linked to compounds with similar structural motifs.
Case Studies
- Neuraminidase Inhibitors : A study highlighted the synthesis of piperidine derivatives that act as neuraminidase inhibitors, which are crucial in the treatment of influenza. The structural modifications, including the tert-butoxycarbonyl group, were found to enhance the inhibitory effects against viral replication.
- Antiviral Mechanisms : Another investigation into β-amino acid-containing heterocycles revealed that certain derivatives exhibited higher antiviral activities than established agents like ningnanmycin when tested against TMV. The mechanisms involved were attributed to enhanced binding affinity and structural stability in viral environments.
Structure-Activity Relationship (SAR)
The biological activity of 6-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylic acid can be explained through its SAR. Modifications at the piperidine nitrogen and carboxylic acid functionalities can significantly influence its potency and spectrum of activity.
Key Modifications:
- Substituents on Piperidine Ring : Alterations can lead to increased selectivity for specific biological targets.
- Carboxylic Acid Group : Essential for maintaining biological activity; its protonation state can affect interaction with target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
